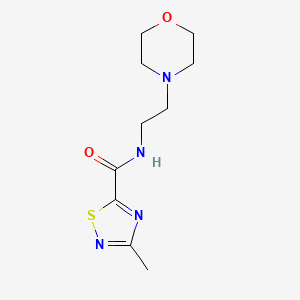

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide

Beschreibung

3-Methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide (CAS: 1448071-19-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a 2-morpholinoethyl chain. Its molecular formula is C₁₀H₁₆N₄O₂S, with a molecular weight of 256.33 g/mol .

Eigenschaften

IUPAC Name |

3-methyl-N-(2-morpholin-4-ylethyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-8-12-10(17-13-8)9(15)11-2-3-14-4-6-16-7-5-14/h2-7H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQGVEFDWRADFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to 40°C

- Reaction time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of automated reactors, continuous flow systems, and alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The morpholino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Thiols or amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The structural features of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide include a thiadiazole ring and a carboxamide group. The presence of these functional groups contributes to its reactivity and biological activity. Common methods for synthesizing this compound involve multi-step organic reactions, which may include hydrolysis under acidic or basic conditions and various substitution reactions due to the electron-withdrawing nature of the thiadiazole ring.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The unique structural attributes of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide suggest potential efficacy against viral infections as well.

Table 1: Antimicrobial Activity of Thiadiazole Compounds

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| 3-Methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide | E. coli | Moderate |

| 3-Methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide | Staphylococcus aureus | High |

| Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | Candida albicans | Low |

Antiviral Potential

Molecular docking studies have shown that compounds with thiadiazole moieties can effectively bind to enzymes involved in viral replication processes. This suggests that 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide may interact with biological targets such as proteases critical for viral metabolism.

Case Studies and Research Findings

A notable study explored the synthesis and antimicrobial activity of various thiadiazole derivatives. The results indicated that compounds similar to 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide exhibited varying levels of efficacy against different bacterial strains. The findings underscore the importance of structural modifications in enhancing biological activity .

Another research effort focused on the potential anticancer properties of thiadiazole derivatives. Compounds were tested against various cancer cell lines using MTT assays to evaluate cytotoxicity. While some derivatives showed promising results comparable to established anticancer drugs like doxorubicin, further studies are required to optimize their therapeutic profiles .

Wirkmechanismus

The exact mechanism of action of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogous Thiadiazole Carboxamides

Compound A : 3-Methyl-N-[4-(Pyrrolidin-1-yl)butyl]-1,2,4-Thiadiazole-5-Carboxamide (CAS: 1448059-18-4)

- Molecular Formula : C₁₂H₂₀N₄OS

- Molecular Weight : 268.38 g/mol

- Key Differences: Substituent: Pyrrolidinylbutyl group instead of morpholinoethyl. Impact: The pyrrolidine ring lacks an oxygen atom, reducing polarity and hydrogen-bonding capacity compared to morpholine. This may decrease aqueous solubility but increase lipophilicity, affecting membrane permeability .

Compound B : N-(2-Chlorobenzyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (CAS: 69635-90-1)

- Molecular Formula : C₁₁H₁₀ClN₃OS

- Molecular Weight : 267.73 g/mol

- Key Differences: Thiadiazole Isomer: 1,2,3-thiadiazole core vs. 1,2,4. Impact: The 1,2,3-thiadiazole isomer may exhibit distinct electronic properties and ring strain, influencing reactivity and biological target interactions. The chlorobenzyl group could enhance binding to hydrophobic enzyme pockets .

Compound C : 2-Ethoxy-N-(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Pyridine-3-Carboxamide (CAS: 851212-83-4)

- Molecular Formula : C₁₁H₁₂N₄O₂S₂

- Molecular Weight : 312.37 g/mol

- Key Differences :

Morpholinoethyl-Containing Analogs

Compound D : 7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide

- Key Feature: Shares the 2-morpholinoethyl group but attached to an indole carboxamide.

- Impact : The indole core’s aromaticity and planar structure may target serotonin receptors or kinases, diverging from the thiadiazole’s typical antimicrobial or antitumor applications .

Compound E : 2-Morpholinoethyl (E)-6-(1,3-Dihydro-4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate

- Key Feature: Morpholinoethyl ester linked to a complex isobenzofuran scaffold.

- Impact : The ester group and fused ring system suggest utility in prodrug formulations or as enzyme inhibitors, contrasting with the simpler carboxamide functionality in the target compound .

Biologische Aktivität

3-Methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic compound characterized by a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a thiadiazole ring with a carboxamide functional group and a morpholinoethyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 200.27 g/mol. It typically appears as a white to light yellow powder with an assay purity of at least 98%.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 200.27 g/mol |

| Appearance | White to light yellow powder |

| Assay Purity | ≥ 98% |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. Specifically, 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide has shown efficacy against various Gram-positive and Gram-negative bacteria. The presence of the morpholino group enhances its solubility and biological activity .

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antibacterial properties.

Antiviral Potential

The structural attributes of this compound suggest potential efficacy against viral infections. Thiadiazole derivatives have been reported to inhibit viral replication by targeting essential enzymes involved in the viral life cycle.

The proposed mechanism involves the inhibition of key viral enzymes, which could prevent the replication of viruses such as influenza and HIV. Further studies are required to elucidate the specific pathways involved.

Anticancer Activity

3-Methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Research Findings

A notable study assessed the compound's cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC value of 25 µM for A549 cells and 30 µM for HeLa cells, suggesting moderate anticancer activity .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. In vitro assays showed that certain derivatives exhibited significant MAO-A inhibitory activity.

Inhibition Assay Results

Inhibition percentages were determined using a fluorometric method:

| Compound | IC (µM) |

|---|---|

| Compound 6b | 0.060 ± 0.002 |

| Compound 6c | 0.241 ± 0.011 |

| Reference (Moclobemide) | 0.100 ± 0.005 |

The data suggest that derivatives of this compound possess strong potential as MAO inhibitors, with implications for treating depression and anxiety disorders .

Q & A

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations optimize substituent interactions with hydrophobic pockets in targets like HDAC or PARP .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Advanced FAQs integrate interdisciplinary methods (synthetic, computational, analytical) to address research gaps.

- Contradictions in evidence (e.g., solvent polarity effects) are resolved via comparative experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.